molecular formula C14H14N2O2 B5866093 3-amino-4-[(4-methylphenyl)amino]benzoic acid

3-amino-4-[(4-methylphenyl)amino]benzoic acid

Cat. No. B5866093
M. Wt: 242.27 g/mol
InChI Key: QPOSHSVKLMHDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-[(4-methylphenyl)amino]benzoic acid, also known as MABA, is a synthetic organic compound that has been widely used in scientific research. MABA is a derivative of benzoic acid and is characterized by its amino and methylphenyl groups.

Scientific Research Applications

3-amino-4-[(4-methylphenyl)amino]benzoic acid has been used in various scientific research studies, including the development of analytical methods for the determination of amino acids, peptides, and proteins. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, this compound has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

3-amino-4-[(4-methylphenyl)amino]benzoic acid acts as a chromogenic reagent that reacts with primary amines to form a colored product. The reaction between this compound and primary amines involves the formation of a Schiff base intermediate, which undergoes a nucleophilic addition reaction to form the colored product. The colored product can be quantified by measuring the absorbance at a specific wavelength.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. However, it has been reported that this compound can cause skin irritation and eye damage if it comes into contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

3-amino-4-[(4-methylphenyl)amino]benzoic acid has several advantages for lab experiments, including its high sensitivity and selectivity for primary amines, its simple synthesis method, and its low cost. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of 3-amino-4-[(4-methylphenyl)amino]benzoic acid in scientific research. One possible direction is the development of this compound-based fluorescent probes for the detection of specific biomolecules in biological systems. Another direction is the synthesis of this compound derivatives with improved solubility and lower toxicity. Moreover, this compound can be used as a starting material for the synthesis of various organic compounds with potential biological activities.

Synthesis Methods

3-amino-4-[(4-methylphenyl)amino]benzoic acid can be synthesized by the reaction of 4-methylphenylenediamine and 3-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction yields this compound as a red-brown crystalline solid with a melting point of 198-200°C.

properties

IUPAC Name

3-amino-4-(4-methylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-2-5-11(6-3-9)16-13-7-4-10(14(17)18)8-12(13)15/h2-8,16H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSHSVKLMHDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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